molecular formula Cl3MoN B1235456 Trichloridonitridomolybdenum

Trichloridonitridomolybdenum

Cat. No.: B1235456
M. Wt: 216.3 g/mol
InChI Key: HXSUIOJRXKWNOL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Trichloridonitridomolybdenum, formally denoted as (Cl)₃Mo≡N, is a molybdenum(VI) nitrido complex characterized by three chloride ligands and a terminal nitrido group. These compounds exhibit a trigonal pyramidal geometry, with strong Mo≡N triple bonds (bond lengths ~1.62–1.65 Å) and distinct electronic properties attributed to the Mo(VI) oxidation state .

Properties

Molecular Formula

Cl3MoN

Molecular Weight

216.3 g/mol

IUPAC Name

azanylidyne(trichloro)molybdenum

InChI

InChI=1S/3ClH.Mo.N/h3*1H;;/q;;;+3;/p-3

InChI Key

HXSUIOJRXKWNOL-UHFFFAOYSA-K

SMILES

N#[Mo](Cl)(Cl)Cl

Canonical SMILES

N#[Mo](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The structural parameters of trialkoxynitrido-molybdenum complexes (e.g., [(tert-BuO)₃Mo≡N] and [(iso-PrO)₃Mo≡N]) are well-documented. Key features include:

  • Mo≡N Bond Length : ~1.62–1.65 Å, indicative of a triple bond character.
  • Mo–O Bond Length: ~1.89–1.92 Å, consistent with strong σ-donor interactions from alkoxide ligands .

In contrast, tungsten analogs such as [(tert-BuO)₃W≡N] exhibit longer M≡N and M–O bonds (W≡N: ~1.68–1.70 Å; W–O: ~1.93–1.95 Å) due to tungsten’s larger atomic radius .

Table 1: Structural Parameters of Selected Nitrido Complexes
Compound M≡N Bond Length (Å) M–O Bond Length (Å) Geometry
[(tert-BuO)₃Mo≡N] 1.62–1.65 1.89–1.92 Trigonal Pyramidal
[(iso-PrO)₃Mo≡N] 1.63–1.65 1.90–1.91 Trigonal Pyramidal
[(tert-BuO)₃W≡N] 1.68–1.70 1.93–1.95 Trigonal Pyramidal

Electronic and Reactivity Profiles

The electronic character of Mo(VI) nitrido complexes is dominated by the strong π-donor nitrido ligand, which stabilizes the high oxidation state. Key comparisons include:

  • Redox Activity : Mo(VI) nitrido complexes are less redox-active than their Mo(IV) counterparts but more reactive than tungsten analogs in oxygen-atom transfer reactions .
  • Catalytic Applications : Molybdenum nitrido species exhibit superior catalytic efficiency in olefin epoxidation compared to tungsten derivatives, attributed to shorter bond lengths and higher electrophilicity .

Stability and Ligand Effects

  • Ligand Robustness: Tripodal silanolate ligands enhance stability in Mo(VI) nitrido complexes by preventing ligand dissociation, a common issue in chloride- or alkoxide-supported analogs .
  • Thermal Decomposition : Tungsten nitrido complexes decompose at higher temperatures (~250°C) compared to molybdenum analogs (~200°C), reflecting stronger W–N bonds .

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